Cas no 2227673-41-6 (rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 4-ethoxyphenyl substituent. Its stereochemistry (3R,4S) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The tert-butyl ester enhances stability and facilitates further functionalization, while the ethoxyphenyl moiety contributes to its utility in designing bioactive compounds. This compound is often employed in medicinal chemistry research, including the development of enzyme inhibitors or receptor modulators. Its well-defined stereocenters and modular structure offer versatility in synthetic applications, ensuring consistent performance in complex reaction sequences. High purity and precise stereochemical control are key advantages for research and industrial use.
rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate structure
2227673-41-6 structure
Product Name:rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
CAS No:2227673-41-6
MF:C17H25NO3
MW:291.385305166245
CID:6313756
PubChem ID:165504534
Update Time:2025-10-30

rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
    • EN300-1454646
    • 2227673-41-6
    • Inchi: 1S/C17H25NO3/c1-5-20-13-8-6-12(7-9-13)14-10-18-11-15(14)16(19)21-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3/t14-,15+/m0/s1
    • InChI Key: UHRJXYTWHMLDCM-LSDHHAIUSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CNC[C@H]1C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 291.18344366g/mol
  • Monoisotopic Mass: 291.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 47.6Ų

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Additional information on rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Comprehensive Overview of rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate (CAS No. 2227673-41-6)

The compound rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate (CAS No. 2227673-41-6) is a chiral pyrrolidine derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, including the tert-butyl ester and 4-ethoxyphenyl moieties, make it a valuable intermediate in the synthesis of biologically active molecules. The stereochemistry at the 3R,4S positions further enhances its potential for asymmetric synthesis and drug development.

In recent years, the demand for chiral building blocks like rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has surged due to their critical role in the development of enantioselective drugs. Researchers are particularly interested in its application for central nervous system (CNS) therapeutics, as pyrrolidine derivatives are known to modulate neurotransmitter systems. This aligns with the growing focus on neurodegenerative diseases and mental health disorders, which are among the most searched topics in medical research today.

The synthesis of rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves multi-step organic transformations, often starting from readily available precursors. Key steps include asymmetric hydrogenation and esterification, which are widely discussed in academic and industrial circles. The compound's high purity and stereochemical integrity are crucial for its use in API (Active Pharmaceutical Ingredient) manufacturing, a topic frequently queried in search engines by professionals in the field.

From a commercial perspective, rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is often sourced by pharmaceutical companies engaged in small molecule drug discovery. Its CAS No. 2227673-41-6 serves as a unique identifier in global chemical databases, ensuring accurate procurement and regulatory compliance. The compound's solubility and stability under various conditions are also frequently studied, as these properties are critical for formulation development.

In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly routes to produce rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate. This aligns with the broader industry trend toward reducing environmental impact, a hot topic in both scientific literature and public discourse. Catalytic methods and biocatalysis are among the innovative approaches being investigated to optimize its synthesis.

Analytical characterization of rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent quality standards, a requirement emphasized in regulatory guidelines like ICH Q7. The importance of quality control in pharmaceutical intermediates is a recurring theme in professional forums and search queries.

Looking ahead, the versatility of rac-tert-butyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate positions it as a key player in the development of next-generation therapeutics. Its potential applications span cancer research, inflammatory diseases, and beyond, reflecting the diverse interests of the scientific community. As the pharmaceutical industry continues to evolve, this compound is poised to remain a focal point of innovation and discovery.

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